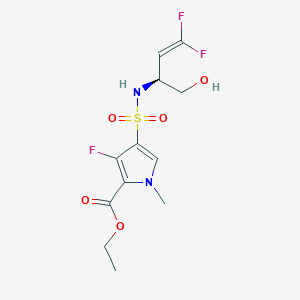
(4-Hydroxyphenyl)(4-methoxyphenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Hydroxyphenyl)(4-methoxyphenyl)acetic acid is a chemical compound that features both hydroxy and methoxy functional groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Hydroxyphenyl)(4-methoxyphenyl)acetic acid typically involves the reduction of 4-hydroxymandelic acid using elemental phosphorus and iodine . Another method includes the esterification of 4-methoxyphenylacetic acid with dimethyl carbonate using a mesoporous sulfated zirconia catalyst .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reduction reactions or esterification processes, optimized for yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions: (4-Hydroxyphenyl)(4-methoxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride.
Substitution: The hydroxy and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of ethers or esters.
Scientific Research Applications
(4-Hydroxyphenyl)(4-methoxyphenyl)acetic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its role as a metabolite in amino acid metabolism.
Medicine: Investigated for its potential anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The compound exerts its effects through several mechanisms:
Antioxidant Activity: It induces the expression of Nrf2, a transcription factor that regulates the expression of antioxidant proteins.
Anti-inflammatory Effects: It suppresses the expression of pro-inflammatory cytokines and enzymes.
Molecular Targets and Pathways:
Nrf2 Pathway: Activation leads to the expression of phase II detoxifying enzymes.
Cytokine Suppression: Inhibition of NF-κB pathway reduces inflammation.
Comparison with Similar Compounds
4-Hydroxyphenylacetic acid: Shares the hydroxyphenyl group but lacks the methoxy group.
4-Methoxyphenylacetic acid: Contains the methoxyphenyl group but lacks the hydroxy group.
Uniqueness: (4-Hydroxyphenyl)(4-methoxyphenyl)acetic acid is unique due to the presence of both hydroxy and methoxy groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various applications.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in scientific and industrial fields.
Properties
IUPAC Name |
2-(4-hydroxyphenyl)-2-(4-methoxyphenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-19-13-8-4-11(5-9-13)14(15(17)18)10-2-6-12(16)7-3-10/h2-9,14,16H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFRJFXOJUQQTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1-cyano-1,2-dimethylpropyl)-2-({5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B13362497.png)



![1-[1-(4-tert-butylphenyl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B13362514.png)




![6-[(E)-2-(4-chlorophenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362537.png)
![1-[1-(2-Methoxyphenyl)cyclopropyl]ethan-1-one](/img/structure/B13362546.png)



